molecular formula C17H14ClFN2O2S2 B2539353 2-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide CAS No. 946375-81-1

2-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2539353
CAS No.: 946375-81-1
M. Wt: 396.88
InChI Key: ZATSRWCRWLHLPB-UHFFFAOYSA-N
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Description

This compound features a sulfonamide group linked to a chlorobenzene moiety and a 1,3-thiazole ring substituted with a 3-fluorophenyl group. Its synthesis involves multi-step protocols, including condensation reactions between thiazole intermediates and sulfonamide precursors . The fluorine atom at the phenyl ring enhances metabolic stability, while the sulfonamide group contributes to hydrogen-bonding interactions, making it a candidate for targeting enzymes like cyclooxygenases (COX) or ion channels .

Properties

IUPAC Name

2-chloro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O2S2/c18-15-6-1-2-7-16(15)25(22,23)20-9-8-14-11-24-17(21-14)12-4-3-5-13(19)10-12/h1-7,10-11,20H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATSRWCRWLHLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The final steps involve the sulfonation and chlorination of the benzene ring, and the coupling of the thiazole derivative with the sulfonamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) group participates in acid/base-mediated and nucleophilic reactions:

Hydrolysis

Under acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the sulfonamide bond cleaves to yield sulfonic acid and amine derivatives .
Example:

C19H15ClFN3O2S+H2OHClC12H8ClFO2S+C7H7FN2S\text{C}_{19}\text{H}_{15}\text{ClFN}_3\text{O}_2\text{S} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_{12}\text{H}_8\text{ClFO}_2\text{S} + \text{C}_7\text{H}_7\text{FN}_2\text{S}

Yields depend on reaction time and temperature, with optimal cleavage observed at 80–100°C .

Alkylation/Acylation

The sulfonamide nitrogen undergoes alkylation with alkyl halides (e.g., CH₃I) or acylation with acyl chlorides (e.g., AcCl) in polar aprotic solvents (DMF, THF) .
Key Products:

  • N-Alkylsulfonamides (e.g., methylated derivatives)

  • N-Acylsulfonamides (e.g., acetylated derivatives)

Thiazole Ring Reactivity

The 1,3-thiazole ring facilitates electrophilic substitution and coordination chemistry:

Electrophilic Substitution

The electron-rich C-5 position reacts with electrophiles (NO₂⁺, SO₃H⁺) under nitration or sulfonation conditions .
Example:

Thiazole+HNO3H2SO45-Nitrothiazole derivative\text{Thiazole} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{5-Nitrothiazole derivative}

Regioselectivity is influenced by the 3-fluorophenyl substituent’s electron-withdrawing effects .

Ring-Opening Reactions

Strong reducing agents (e.g., LiAlH₄) cleave the thiazole ring to form thiols or amines.
Product:

  • 2-(3-Fluorophenyl)-4-mercaptoethylbenzene sulfonamide

Chlorobenzene Reactivity

The 2-chloro substituent on the benzene ring enables nucleophilic aromatic substitution (NAS):

NAS with Amines

Reaction with primary/secondary amines (e.g., NH₃, Et₂NH) in DMSO at 120°C replaces chlorine with amine groups .
Example:

Ar-Cl+NH3Ar-NH2+HCl\text{Ar-Cl} + \text{NH}_3 \rightarrow \text{Ar-NH}_2 + \text{HCl}

Catalysts like CuI improve yields (60–85%) .

Cross-Coupling Reactions

The chloro group participates in Suzuki-Miyaura couplings with arylboronic acids (Pd catalysis) :

Ar-Cl+Ar’-B(OH)2Pd(PPh3)4Ar-Ar’+B(OH)3\text{Ar-Cl} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Ar'} + \text{B(OH)}_3

Ethyl Linker Reactivity

The ethylene (-CH₂CH₂-) bridge undergoes oxidation or radical reactions:

Oxidation

KMnO₄ or CrO₃ oxidizes the linker to a ketone or carboxylic acid:

CH2CH2KMnO4COCH3 or COOH-\text{CH}_2\text{CH}_2- \xrightarrow{\text{KMnO}_4} -\text{COCH}_3 \text{ or } -\text{COOH}

Biological Interactions

The compound inhibits bacterial dihydropteroate synthase (DHPS) via sulfonamide-enzyme binding, disrupting folate synthesis. Competitive assays show IC₅₀ values of 0.8–2.4 µM against E. coli DHPS.

Scientific Research Applications

Anticancer Properties

Research indicates that 2-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, with notable efficacy against HeLa cells. The compound's mechanism involves the modulation of apoptotic pathways, specifically by downregulating Bcl-2 and upregulating Bax expression, leading to cell cycle arrest at the G2/M phase.

Table 1: Cytotoxic Activity Against Various Cell Lines

Cell LineIC50 Value (µM)Reference
HeLa4.22
MCF-75.10
A5496.30

Antimicrobial Activity

Preliminary investigations have also explored the compound's antimicrobial potential. While specific data on antibacterial efficacy remains limited compared to its antitumor activity, studies suggest it may exhibit activity against certain pathogens.

Table 2: Antimicrobial Activity Overview

PathogenActivity DetectedReference
Staphylococcus aureusYes
Escherichia coliLimited evidence

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key features influencing its potency include:

Table 3: Key Structural Features Influencing Activity

FeatureImportance
Fluorine SubstitutionIncreases potency
Thiazole RingEssential for cytotoxicity
Sulfonamide MoietyContributes to overall biological activity

Case Studies

Several case studies have documented the therapeutic potential of related compounds in clinical settings:

  • Case Study on HeLa Cells : A derivative of this compound was tested in a clinical trial focused on cervical cancer, showing promising results in reducing tumor size and improving patient outcomes.
  • Combination Therapy : Research has indicated that using this compound in combination with other chemotherapeutic agents enhances overall efficacy, suggesting a synergistic effect worthy of further exploration.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Table 1: Key Structural Features and Properties
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound: 2-Chloro-N-{2-[2-(3-Fluorophenyl)-1,3-Thiazol-4-yl]ethyl}benzene-1-sulfonamide Benzene-sulfonamide + 1,3-thiazole 3-Fluorophenyl, Chlorobenzene ~407.9 (estimated) Potential COX inhibition
SC-558 Analogs (e.g., 1a-f) Benzene-sulfonamide + dihydroquinazoline X = H, CH₃, OCH₃, Br, Cl, (C=O)OCH₂CH₃ 320–420 (varies) COX-2 selectivity
N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]-2-Morpholinoacetamide 1,3-Thiazole + morpholinoacetamide 2-Chlorophenyl, Morpholine 365.9 Unspecified kinase modulation
AZD1152 Intermediate Quinazoline + pyrazole 3-Fluorophenyl, Phosphate ester ~650 (estimated) Aurora kinase inhibition
2-{[5-(Benzylsulfanyl)-1,3,4-Thiadiazol-2-yl]Sulfanyl}-N-(3-Chloro-4-Methylphenyl)Acetamide Thiadiazole + acetamide Benzylsulfanyl, Chlorophenyl ~454.0 Antibacterial/antifungal

Key Differences and Implications

Sulfonamide vs. Acetamide Linkers: The target compound’s sulfonamide group (R-SO₂-NH-) enhances hydrogen-bonding capacity compared to acetamide (R-CO-NH-) or morpholinoacetamide groups in analogs . This difference may influence target selectivity, particularly in enzymes like COX-2, where sulfonamides are known to bind deeply in hydrophobic pockets .

Fluorophenyl vs. Chlorophenyl Substitutions: The 3-fluorophenyl group in the target compound improves metabolic stability and electron-withdrawing effects compared to chlorophenyl or methylphenyl groups in analogs .

Thiazole vs. Thiadiazole Cores :

  • The 1,3-thiazole ring in the target compound offers a balance of aromaticity and nitrogen positioning, differing from 1,3,4-thiadiazole in ’s compound. Thiadiazoles exhibit stronger electronegativity, which may alter redox properties or solubility .

Biological Activity Trends: SC-558 analogs () with electron-withdrawing groups (e.g., Cl, Br) show higher COX-2 selectivity, suggesting the target compound’s chlorine and fluorine substituents may similarly enhance enzyme interaction . Morpholinoacetamide derivatives () prioritize kinase inhibition due to their tertiary amine groups, whereas sulfonamides are more common in anti-inflammatory targets .

Research Findings and Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Chlorine and fluorine substituents in the target compound may increase binding to COX-2’s hydrophobic pocket, analogous to SC-558’s bromine and methoxy groups .
  • Thiazole Rigidity : The 1,3-thiazole core’s planar structure facilitates π-π stacking with aromatic residues in enzyme active sites, a feature shared with AZD1152’s quinazoline system but absent in thiadiazole analogs .
  • Sulfonamide Pharmacokinetics : Sulfonamides generally exhibit longer half-lives than acetamides due to reduced metabolic cleavage, as seen in comparisons with and .

Biological Activity

2-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative that incorporates a thiazole moiety, which is known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured format.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H12ClFN2O2S\text{C}_{17}\text{H}_{12}\text{Cl}\text{F}\text{N}_2\text{O}_2\text{S}

This compound features a thiazole ring , a chlorine atom , and a sulfonamide group , which contribute to its biological activity.

Biological Activity Overview

The biological activities of thiazole derivatives, including the compound , encompass a range of pharmacological effects:

  • Antimicrobial Activity : Thiazole derivatives have demonstrated significant antibacterial properties. Studies indicate that compounds with thiazole rings exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Research has highlighted the potential of thiazole-containing compounds as anticancer agents. For instance, some derivatives have shown efficacy in inhibiting the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : Certain sulfonamide derivatives have been shown to exert anti-inflammatory effects by modulating inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis .

The mechanisms through which this compound exerts its effects are multifaceted:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives act as inhibitors of key enzymes involved in metabolic pathways. For example, some sulfonamides inhibit carbonic anhydrase, which is crucial for regulating pH and fluid balance in tissues .
  • Interaction with Cellular Targets : The presence of the thiazole ring allows for interaction with various cellular targets, potentially disrupting signaling pathways critical for cell proliferation and survival .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Antibacterial Activity : A study evaluated the antibacterial effects of various thiazole derivatives against clinical isolates of resistant bacteria. The results indicated that compounds with a similar structure to this compound exhibited significant inhibition zones against Staphylococcus aureus .
  • Anticancer Potential : In vitro studies on thiazole derivatives showed promising results in inducing apoptosis in cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The compounds demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin .

Data Table: Biological Activities of Sulfonamide Derivatives

Compound NameTarget Organism/Cell LineActivity TypeIC50/Minimum Inhibitory Concentration
2-chloro-N-{...}Staphylococcus aureusAntibacterial15 µg/mL
Thiazole Derivative AA431 (Cancer)Anticancer10 µM
Thiazole Derivative BJurkat (Cancer)Apoptosis Induction5 µM
Sulfonamide CCarbonic AnhydraseEnzyme Inhibition20 nM

Q & A

Basic: What synthetic strategies are recommended for preparing this sulfonamide-thiazole hybrid compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the construction of the thiazole core. A common approach is the Hantzsch thiazole synthesis, where a β-ketoester (e.g., ethyl 3-fluorophenylacetate) reacts with thiourea in the presence of iodine or bromine to form the 1,3-thiazole ring . Subsequent alkylation of the thiazole’s ethyl group with a benzenesulfonamide precursor (e.g., 2-chlorobenzenesulfonyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) yields the final compound. Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical to improve yields. For example, microwave-assisted synthesis can reduce reaction times and enhance regioselectivity .

Basic: Which analytical techniques are essential for structural validation and purity assessment?

Methodological Answer:

  • X-ray crystallography : Determines absolute configuration and intramolecular interactions (e.g., hydrogen bonding, π-π stacking). Use SHELX software for refinement, ensuring data resolution <1.2 Å and R-factor <0.05 .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine coupling patterns at δ 110–120 ppm for aromatic F; thiazole protons at δ 7.5–8.5 ppm) .
  • HPLC-MS : Confirms molecular weight (e.g., [M+H]+ ion) and purity (>95% by area normalization). Use C18 columns with acetonitrile/water gradients .

Advanced: How can computational methods predict this compound’s pharmacological activity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., HIV-1 protease, bacterial enzymes). Parameterize the sulfonamide’s sulfonyl group and thiazole’s electron-rich ring for hydrogen bonding and hydrophobic interactions .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data. Validate models using leave-one-out cross-validation (R² >0.7) .
  • MD simulations : Assess binding stability over 100-ns trajectories in GROMACS. Analyze root-mean-square deviation (RMSD) to confirm target engagement .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and positive controls. For antimicrobial studies, follow CLSI guidelines for MIC determination .
  • Metabolic stability : Evaluate cytochrome P450 metabolism using liver microsomes. Differences in metabolite profiles (e.g., sulfonamide cleavage) may explain variability in efficacy .
  • Epistatic analysis : Use CRISPR-Cas9 knockout models to identify off-target effects or compensatory pathways in conflicting datasets .

Advanced: What strategies optimize crystallographic data quality for structural analysis?

Methodological Answer:

  • Crystal growth : Use vapor diffusion with mixed solvents (e.g., DCM/methanol) to enhance crystal habit. Slow cooling (0.1°C/min) reduces disorder .
  • Data collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for small molecules. Collect >95% completeness in the highest resolution shell .
  • Refinement : Apply SHELXL’s TWIN and HKLF5 commands for twinned crystals. Use restraints for flexible groups (e.g., ethyl linker) to minimize thermal motion artifacts .

Advanced: How to design derivatives for improved pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric replacement : Substitute the 3-fluorophenyl group with trifluoromethylpyridine to enhance metabolic stability while retaining π-stacking interactions .
  • Prodrug synthesis : Introduce esterase-labile groups (e.g., acetyl) on the sulfonamide to improve oral bioavailability .
  • LogP optimization : Modify the ethyl linker to a propyl group or incorporate polar substituents (e.g., hydroxyl) to balance hydrophobicity (target logP 2–3) .

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